

A Comparative Guide to Alternative Catalysts for Asymmetric Dihydroxylation of Challenging Substrates

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The asymmetric dihydroxylation of alkenes is a cornerstone transformation in organic synthesis, providing access to chiral vicinal diols, which are crucial building blocks for many pharmaceuticals and complex molecules. While the osmium-based Sharpless asymmetric dihydroxylation is a powerful and well-established method, the high toxicity and cost of osmium have driven the development of more sustainable alternatives. This guide provides a comparative analysis of two of the most promising alternatives: iron- and manganese-based catalytic systems, with a focus on their performance with challenging substrates such as electron-deficient and sterically hindered alkenes.

Performance Comparison of Iron and Manganese Catalysts

Recent advancements have seen the emergence of iron and manganese complexes as potent catalysts for the asymmetric dihydroxylation of a broad range of olefins, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂).[1][2][3] These catalysts offer a viable green alternative to traditional osmium-based methods.[1]

Dihydroxylation of Electron-Deficient Alkenes



Electron-deficient alkenes are notoriously challenging substrates for asymmetric dihydroxylation. The data below summarizes the performance of representative iron and manganese catalysts in the dihydroxylation of various electron-deficient olefins.

Substrate	Catalyst System	Yield (%)	ee (%)	Reference
Trisubstituted α,β-Unsaturated Esters				
Methyl (E)-2- methyl-3- phenylacrylate	cis-α-[Fe(II)(2- Me2-BQPN) (OTf)2] / H2O2	98	99.9	[1]
Ethyl (E)-2-ethyl- 3-phenylacrylate	cis-α-[Fe(II)(2- Me ₂ -BQPN) (OTf) ₂] / H ₂ O ₂	95	>99	[1]
Chalcones				
(E)-Chalcone	[Mn(II) catalyst with chiral N4 ligand] / Oxone	95	96	[4]
4'-Methoxy-(E)- chalcone	[Mn(II) catalyst with chiral N4 ligand] / Oxone	92	95	[4]
Other Electron- Deficient Alkenes				
Diethyl Fumarate	In situ generated Mn catalyst / H ₂ O ₂	High Turnover (>1000)	N/A (meso)	[5]
N- benzylmaleimide	In situ generated Mn catalyst / H ₂ O ₂	High Turnover (>1000)	N/A (meso)	[5]



Dihydroxylation of Sterically Hindered Alkenes

Sterically hindered alkenes present another significant challenge in asymmetric dihydroxylation. The following table highlights the performance of iron and manganese catalysts with such substrates.

Substrate	Catalyst System	Yield (%)	ee (%)	Reference
Trisubstituted Alkenes				
(E)-1,2,3- Triphenylpropen e	cis-α-[Fe(II)(2- Me ₂ -BQPN) (OTf) ₂] / H ₂ O ₂	85	98	[1]
1,1- Diphenylpropene	[Fe(II)(L)(OTf)2] / H2O2	82	92	[6]
Tetrasubstituted Alkenes				
1,2-Dimethyl-1,2- diphenylethylene	Data not readily available for direct comparison	-	-	

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate the reproduction of these results.

General Procedure for Iron-Catalyzed Asymmetric Dihydroxylation of Trisubstituted Alkenes[1]

To a solution of the trisubstituted alkene (0.1 mmol) and the iron catalyst cis-α-[Fe(II)(2-Me₂-BQPN)(OTf)₂] (1 mol%) in a suitable solvent (e.g., CH₃CN/H₂O mixture) at a controlled temperature (e.g., 0 °C), is added aqueous hydrogen peroxide (30 wt%, 1.2 equiv) dropwise over a period of 1 hour. The reaction is stirred until completion (monitored by TLC or GC). Upon



completion, the reaction is quenched with a saturated aqueous solution of Na₂SO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Manganese-Catalyzed Asymmetric Dihydroxylation of Electron-Deficient Alkenes[4]

To a stirred solution of the electron-deficient alkene (0.5 mmol) and the chiral manganese complex (2 mol%) in a mixture of solvents (e.g., acetone/H₂O) at room temperature, is added Oxone® (1.5 equiv) in one portion. The reaction mixture is stirred vigorously for the specified time (monitored by TLC). After completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The mixture is then extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel.

Reaction Mechanisms and Experimental Workflows

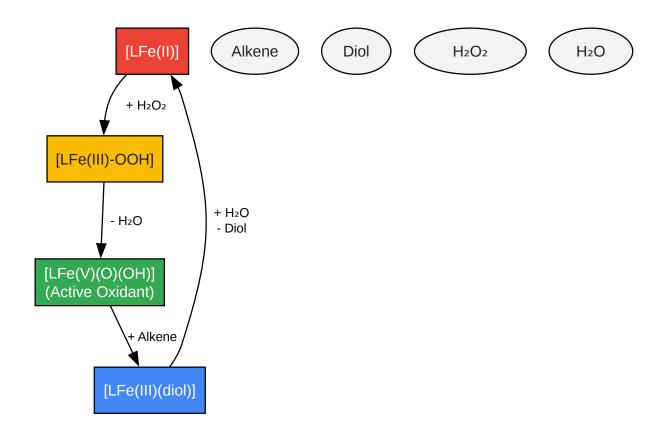
The proposed catalytic cycles for both iron and manganese systems involve the formation of high-valent metal-oxo species as the active oxidants.[1][5] The experimental workflows are designed to control the formation and reaction of these transient species.



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General Experimental Workflow for Asymmetric Dihydroxylation.

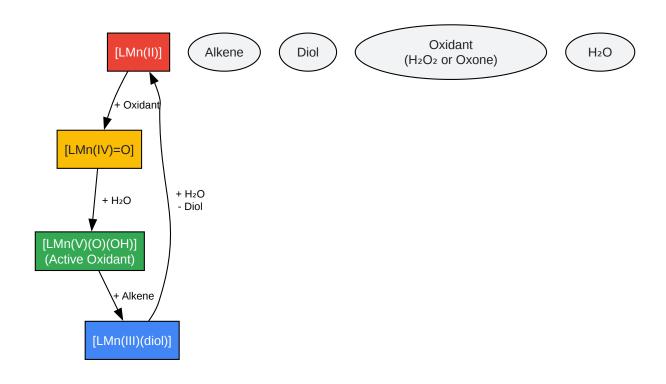




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Proposed Catalytic Cycle for Iron-Catalyzed Dihydroxylation.





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Proposed Catalytic Cycle for Manganese-Catalyzed Dihydroxylation.

Conclusion

Iron and manganese catalysts have emerged as highly effective and sustainable alternatives to osmium for the asymmetric dihydroxylation of challenging substrates. Iron catalysts, in particular, have shown exceptional enantioselectivity for trisubstituted electron-deficient alkenes.[1] Manganese catalysts also provide excellent results for a range of electron-deficient substrates and offer the advantage of high turnover numbers.[4][5] The choice between these two catalysts may depend on the specific substrate, desired reaction conditions, and cost considerations. Further research will likely lead to even more active and selective catalysts, broadening the scope of these environmentally benign oxidation methods.

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